2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid

Description

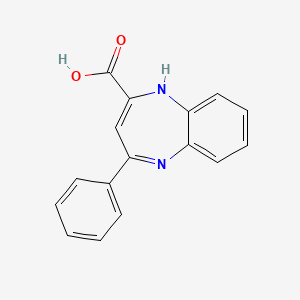

2-Phenyl-1H-1,5-benzodiazepine-4-carboxylic acid is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features a phenyl group at position 2 and a carboxylic acid (–COOH) substituent at position 4 (Figure 1). Its molecular formula is C₁₆H₁₂N₂O₂, with a molecular weight of 264.28 g/mol .

Properties

IUPAC Name |

4-phenyl-1H-1,5-benzodiazepine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)15-10-14(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-10,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXNBXXCAQCGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction can be catalyzed by various agents, including Lewis acids or transition metal catalysts, to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of key intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Decarboxylation and Cyclization to 4H-Imidazo[1,5-a] benzodiazepines

The carboxylic acid group at position 4 undergoes thermal decarboxylation to form key intermediates for benzodiazepine derivatives like Midazolam (a short-acting hypnotic-sedative). This reaction is catalyzed by high-boiling solvents and acidic conditions .

Reaction Pathway:

-

Acid Hydrolysis :

-

The precursor ester (4H-imidazo[1,5-a] benzodiazepine-3-carboxylic acid derivative) is hydrolyzed using HCl (or other inorganic acids) in aqueous/alcoholic media to yield the carboxylic acid intermediate .

-

Conditions : Ambient temperature, 2–3 hours.

-

Isolation : Filtration and drying yield the dihydrochloride salt (confirmed by titration and stoichiometry) .

-

-

Thermal Decarboxylation :

Table 1: Reaction Conditions for Decarboxylation

| Parameter | Value | Source |

|---|---|---|

| Solvent | NMP, mineral oil | |

| Temperature | 195–205°C | |

| Reaction Time | 1–2 hours | |

| Catalyst | None (thermal activation) | |

| Byproduct Avoidance | No 6H-imidazo isomer formation |

Acid-Catalyzed Rearrangements

The benzodiazepine core participates in acid-mediated rearrangements. For example:

-

Hydrochloride Salt Formation : Reacts with HCl to form stable salts used in pharmaceutical formulations .

-

Isomerization Suppression : Acidic conditions prevent the formation of undesired 6H-imidazo isomers during synthesis .

Functional Group Transformations

The carboxylic acid group can be derivatized for structure-activity studies:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters, though this is less common in industrial processes .

-

Amide Formation : Limited data exists, but coupling with amines could yield bioactive analogs (hypothesized from SAR studies in related benzodiazepines) .

Table 2: Industrial Process Metrics

| Step | Yield | Purity | Scalability | Source |

|---|---|---|---|---|

| Hydrolysis | 95–98% | >99% | Batch/flow | |

| Decarboxylation | 82–91% | 97–99% | Continuous |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

2-Phenyl-1H-1,5-benzodiazepine-4-carboxylic acid serves as a crucial scaffold in the design of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties. Research indicates that derivatives of this compound exhibit potential anxiolytic , anticonvulsant , and sedative effects by interacting with gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Case Study: Anxiolytic Activity

A study demonstrated that derivatives of this compound showed significant anxiolytic effects in animal models. The mechanism was linked to increased GABAergic transmission, which is crucial for anxiety modulation .

Biological Studies

Interaction with Biological Targets

The compound is extensively studied for its interactions with various biological targets, including enzymes and receptors. Its ability to modulate GABA receptor activity makes it a subject of interest in neuropharmacology.

Case Study: HDAC Inhibition

Recent research has explored the use of 2-phenyl-1H-1,5-benzodiazepine derivatives as histone deacetylase (HDAC) inhibitors. These compounds were designed to enhance binding affinity to HDAC enzymes, showing promise in cancer treatment by inducing cell cycle arrest and apoptosis in cancer cells .

Industrial Applications

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its unique chemical properties facilitate the production of complex molecules that are essential for drug formulation.

Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include GABA_A receptors, which play a crucial role in regulating neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzodiazepine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

*Calculated based on formula C₁₅H₁₂N₂O.

Key Observations:

The methoxy group in 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine introduces moderate hydrophobicity, which may enhance blood-brain barrier penetration relative to the target compound .

Substituent Position: The antinociceptive activity of 4-phenyl-1,5-benzodiazepin-2-one derivatives is attributed to the phenyl group at C4 and ketone at C2, which may interact with pain-modulating receptors (e.g., opioid or GABAergic systems) . In contrast, the target compound’s phenyl at C2 and –COOH at C4 could alter receptor binding specificity.

Pharmacological and Physicochemical Properties

| Property | This compound | 4-Phenyl-1,5-benzodiazepin-2-one Derivatives | 2-(4-Methoxyphenyl)-4-phenyl-dihydro Analog |

|---|---|---|---|

| LogP | ~1.5–2.0* | ~2.5–3.0* | ~3.5–4.0* |

| Aqueous Solubility | Moderate (due to –COOH) | Low (ketone) | Very low (methoxy, dihydro) |

| Bioavailability | Limited (high polarity) | Moderate | High (lipophilic groups) |

*Estimated based on functional group contributions.

Biological Activity

2-Phenyl-1H-1,5-benzodiazepine-4-carboxylic acid is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzodiazepine core structure, which is known for its interaction with various biological targets. The presence of the carboxylic acid group enhances its solubility and potential interactions with biomolecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| Hep-2 | 3.25 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

GABA Receptor Modulation

Like other benzodiazepines, this compound may interact with GABA receptors, potentially acting as a positive allosteric modulator. This interaction can enhance the inhibitory effects of GABA in the central nervous system, which could be beneficial in treating anxiety and seizure disorders .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes:

- GABA Receptors : The compound may enhance GABAergic transmission by binding to benzodiazepine sites on GABA_A receptors.

- Enzyme Inhibition : It may also inhibit certain enzymes involved in cancer cell proliferation and survival pathways.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on multiple cancer cell lines. The results showed that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at concentrations lower than those required for cytotoxicity against human cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid?

- Methodological Answer : A common approach involves refluxing precursors (e.g., β-aroylacrylic acids or analogous carbonyl compounds) with aminothiophenol derivatives in ethanol under HCl catalysis. Post-reaction, crystallization from methanol or ethanol is used to isolate the product. For example, similar benzodiazepine derivatives were synthesized via AlCl3-catalyzed reactions followed by HCl-saturated ethanol reflux . Key steps include stoichiometric control of reactants, solvent selection, and recrystallization for purity.

Q. How should researchers characterize this compound spectroscopically and structurally?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, particularly the carboxylic acid proton (~12-14 ppm) and aromatic/heterocyclic signals. IR spectroscopy can identify carboxylic acid C=O stretching (~1700 cm) and N–H bending (~1600 cm) .

- Crystallography : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. SHELX programs are robust for small-molecule structures, even with twinned or high-resolution data .

Q. What analytical methods are suitable for detecting impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with reference standards (e.g., USP or EP impurity standards) is critical. For example, biphenyl-carboxylic acid analogs require gradient elution with C18 columns and UV detection at 254 nm. Mass spectrometry (LC-MS) further identifies unexpected byproducts .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results during structural validation?

- Methodological Answer : If NMR suggests a different tautomer or conformation than SCXRD, repeat crystallization to isolate a pure phase. Compare hydrogen-bonding patterns (e.g., N–H⋯O interactions) and torsional angles (e.g., carboxylic acid orientation) with literature analogs. For instance, conflicting data in benzothiazinone derivatives were resolved by reanalyzing intermolecular hydrogen bonds and refining SHELXL parameters .

Q. What strategies optimize reaction yields for 2-phenyl-1H,5-benzodiazepine-4-carboxylic acid derivatives?

- Methodological Answer :

- Catalyst Screening : Replace AlCl3 with Lewis acids like ZnCl2 or ionic liquids to enhance regioselectivity.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of aromatic intermediates.

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, stoichiometry, and reaction time interactions. Pyrazole-carboxylic acid syntheses achieved higher yields via DoE .

Q. What challenges arise when refining crystal structures of benzodiazepine derivatives using SHELXL, and how to address them?

- Methodological Answer : Common issues include:

- Twinning : Use TWINABS or CELL_NOW to deconvolute overlapping reflections.

- Disorder : Apply PART instructions to model split positions.

- Validation : Check ADDSYM for missed symmetry and PLATON for geometric outliers. SHELXL’s robustness in handling high-resolution data makes it ideal for benzodiazepine scaffolds .

Q. How to design biologically active derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., –NO2, –F) at the phenyl ring to modulate receptor binding. For example, fluorinated benzothiazinones showed enhanced antifungal activity .

- Bioassays : Screen derivatives against target enzymes (e.g., GABA receptors for benzodiazepines) using in vitro inhibition assays. Prioritize derivatives with improved LogP values (calculated via HPLC retention times) for pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.